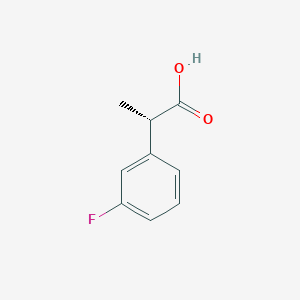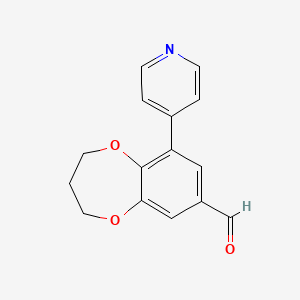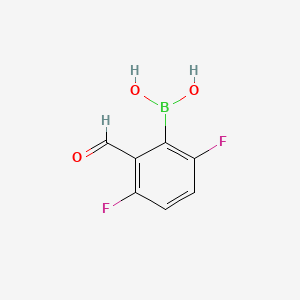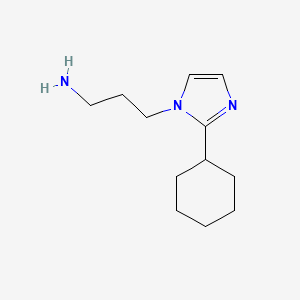
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine is a compound that features an imidazole ring substituted with a cyclohexyl group and a propan-1-amine chain. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine can be achieved through several synthetic routes. Common methods for synthesizing imidazole derivatives include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the cyclization of alpha-amino ketones.
Amino nitrile synthesis: This involves the reaction of nitriles with amines.
Analyse Chemischer Reaktionen
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form imidazolines.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with various molecular targets and pathways. Imidazole derivatives typically exert their effects by binding to specific enzymes or receptors, inhibiting or activating their functions. For example, imidazole antifungals inhibit the synthesis of sterols in fungi by targeting cytochrome P450-dependent 14α-lanosterol demethylase .
Vergleich Mit ähnlichen Verbindungen
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
These compounds share the imidazole core but differ in their substituents, leading to variations in their biological activities and applications .
Eigenschaften
Molekularformel |
C12H21N3 |
|---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
3-(2-cyclohexylimidazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H21N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h8,10-11H,1-7,9,13H2 |
InChI-Schlüssel |
LSBGZVNQOZXLLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NC=CN2CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
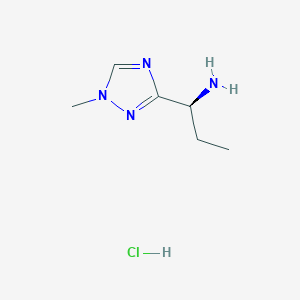

![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
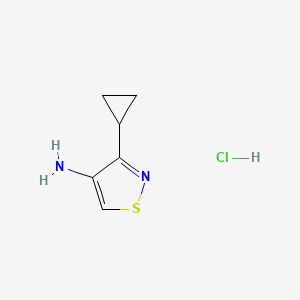
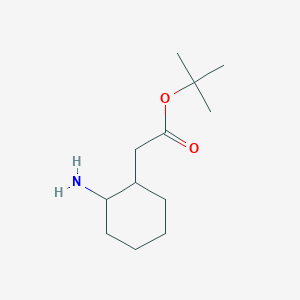

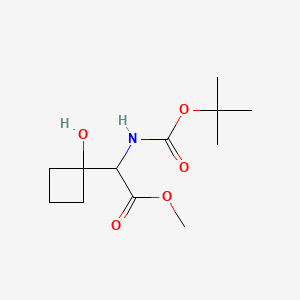
![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)

